molecular formula C42H55F3N8O10 B8069987 Angiotensin II (3-8), human (TFA)

Angiotensin II (3-8), human (TFA)

Cat. No.: B8069987
M. Wt: 888.9 g/mol
InChI Key: FCDOCNHFFAOXJR-BPXNUQSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin II (3-8), human (TFA) is a peptide fragment derived from the larger angiotensin II molecule. It is known for its role as a less effective agonist at the angiotensin AT1 receptor, which is involved in regulating blood pressure and fluid balance in the body . This compound is often used in scientific research to study the renin-angiotensin system and its effects on cardiovascular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin II (3-8), human (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of Angiotensin II (3-8), human (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Types of Reactions:

    Oxidation: Angiotensin II (3-8), human (TFA) can undergo oxidation reactions, particularly at the methionine residue if present.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reactions: Employing various amino acid derivatives under standard peptide coupling conditions.

Major Products: The major products of these reactions are typically modified peptides with altered biological activity, which are used to study the functional roles of specific residues.

Scientific Research Applications

Angiotensin II (3-8), human (TFA) has a wide range of applications in scientific research:

    Chemistry: Used to study peptide synthesis techniques and the effects of peptide modifications.

    Biology: Investigates the role of the renin-angiotensin system in physiological and pathological processes.

    Medicine: Explores potential therapeutic targets for cardiovascular diseases and hypertension.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical research

Mechanism of Action

Angiotensin II (3-8), human (TFA) exerts its effects primarily through the angiotensin AT1 receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions collectively contribute to the regulation of blood pressure and fluid balance .

Comparison with Similar Compounds

    Angiotensin II (1-8): The full-length peptide with higher potency at the AT1 receptor.

    Angiotensin II (1-7): A fragment with different receptor affinities and biological effects.

    Angiotensin II (1-4): Another fragment with distinct physiological roles.

Uniqueness: Angiotensin II (3-8), human (TFA) is unique due to its specific sequence and reduced activity at the AT1 receptor, making it a valuable tool for dissecting the functional domains of the angiotensin II molecule and understanding receptor interactions .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8.C2HF3O2/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25;3-2(4,5)1(6)7/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56);(H,6,7)/t24-,29-,30-,31-,32-,33-,34-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDOCNHFFAOXJR-BPXNUQSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H55F3N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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